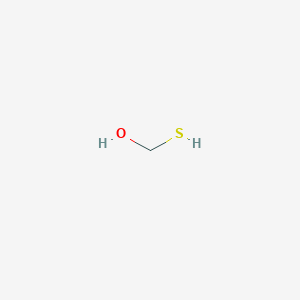

Mercaptomethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

22322-29-8 |

|---|---|

Molecular Formula |

CH4OS |

Molecular Weight |

64.11 g/mol |

IUPAC Name |

sulfanylmethanol |

InChI |

InChI=1S/CH4OS/c2-1-3/h2-3H,1H2 |

InChI Key |

GXDPEHGCHUDUFE-UHFFFAOYSA-N |

Canonical SMILES |

C(O)S |

Origin of Product |

United States |

Foundational & Exploratory

The Unraveling of Proteins: An In-depth Technical Guide to the Mechanism of Mercaptomethanol in Protein Denaturation

For Immediate Release

[City, State] – December 16, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the mechanism of action of 2-mercaptoethanol (B42355) (β-mercaptoethanol) in protein denaturation. This whitepaper provides an in-depth analysis of the chemical processes involved, supported by quantitative data, detailed experimental protocols, and novel visualizations, to facilitate a deeper understanding of this fundamental biochemical technique.

2-Mercaptoethanol is a potent reducing agent widely employed in life sciences to denature proteins by disrupting their intricate three-dimensional structures.[1] This process is critical for a multitude of applications, including protein analysis by SDS-PAGE, protein sequencing, and the study of protein folding and misfolding, which is implicated in various diseases.

Core Mechanism: The Reduction of Disulfide Bonds

The primary mechanism by which 2-mercaptoethanol denatures proteins is through the cleavage of disulfide bonds. These covalent bonds form between the thiol groups of cysteine residues and are crucial for stabilizing the tertiary and quaternary structures of many proteins.[2] The thiol group (-SH) of 2-mercaptoethanol engages in a thiol-disulfide exchange reaction, effectively reducing the disulfide bridge and converting it into two separate cysteine residues with free sulfhydryl groups. This disruption of a key structural linkage leads to the unfolding of the protein.[2]

The reaction proceeds via a nucleophilic attack of the 2-mercaptoethanol thiolate anion on one of the sulfur atoms of the disulfide bond. This forms a mixed disulfide intermediate, which is then attacked by a second 2-mercaptoethanol molecule to yield the fully reduced cysteine residues and a stable oxidized dimer of 2-mercaptoethanol. The equilibrium of this reaction is driven towards the reduced state by using an excess of 2-mercaptoethanol.

dot

Caption: Thiol-disulfide exchange mechanism.

Quantitative Analysis of Mercaptomethanol's Efficacy

The efficiency of protein denaturation by 2-mercaptoethanol is influenced by several factors, including its concentration, the pH of the solution, and temperature. The following table summarizes key quantitative data related to the reducing activity of 2-mercaptoethanol.

| Parameter | Value | Conditions | Reference |

| Optimal Concentration (SDS-PAGE) | 5% (v/v) | Standard protein sample preparation | |

| Redox Potential | -0.26 V | pH 7 | [3] |

| Half-life | >100 hours | pH 6.5 | [4] |

| Half-life | 4 hours | pH 8.5 | [4] |

| Second-Order Rate Constant (proxy with DTT) | ~5 M⁻¹s⁻¹ | Reduction of insulin (B600854) disulfide bonds at neutral pH | [5] |

The pKa of the thiol group in 2-mercaptoethanol is approximately 9.6. This indicates that at physiological pH (around 7.4), only a small fraction of the molecules are in the reactive thiolate form. Increasing the pH to be closer to the pKa significantly enhances the rate of disulfide bond reduction.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for two key experiments that utilize 2-mercaptoethanol for protein denaturation.

Protocol 1: Protein Denaturation for SDS-PAGE

Objective: To denature proteins and reduce disulfide bonds in a protein sample prior to separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Methodology:

-

Sample Preparation: Prepare a protein sample in a suitable lysis buffer.

-

Addition of Laemmli Buffer: To the protein sample, add 2x Laemmli sample buffer to achieve a final 1x concentration. The 2x Laemmli buffer should contain:

-

62.5 mM Tris-HCl, pH 6.8

-

2% (w/v) SDS

-

10% (v/v) glycerol

-

0.01% (w/v) bromophenol blue

-

5% (v/v) 2-mercaptoethanol (added fresh)

-

-

Denaturation: Heat the sample at 95-100°C for 5-10 minutes. This step, in conjunction with SDS and 2-mercaptoethanol, ensures complete denaturation and reduction.

-

Centrifugation: Briefly centrifuge the sample to pellet any insoluble debris.

-

Loading: The sample is now ready to be loaded onto the SDS-PAGE gel.

dot

Caption: SDS-PAGE Sample Preparation Workflow.

Protocol 2: The Anfinsen Experiment - Reversible Denaturation of Ribonuclease A

Objective: To demonstrate that the primary amino acid sequence of a protein contains all the information necessary for it to fold into its native, biologically active three-dimensional structure.

Methodology:

-

Denaturation:

-

Dissolve native ribonuclease A (RNase A) in a solution of 8 M urea (B33335).

-

Add an excess of 2-mercaptoethanol to this solution to reduce the four disulfide bonds of RNase A.

-

Incubate to allow for complete denaturation and reduction, resulting in an unfolded, inactive enzyme.

-

-

Renaturation (Method 1 - Removal of both denaturants):

-

Remove the urea and 2-mercaptoethanol simultaneously by dialysis against a buffer at physiological pH.

-

Allow for the re-formation of disulfide bonds through air oxidation.

-

Assay the enzymatic activity of the refolded RNase A. The result should show a near-complete recovery of the original activity.

-

-

Renaturation (Method 2 - Sequential removal of denaturants):

-

First, remove the 2-mercaptoethanol by dialysis, allowing disulfide bonds to reform in the presence of the denaturing agent, urea.

-

Subsequently, remove the urea by dialysis.

-

Assay the enzymatic activity of the refolded RNase A. The result will show minimal to no recovery of activity, as the disulfide bonds will have formed randomly in the unfolded state.

-

dot

Caption: Logical Flow of the Anfinsen Experiment.

Conclusion

2-Mercaptoethanol remains an indispensable tool in protein biochemistry. Its ability to efficiently reduce disulfide bonds provides a straightforward method for protein denaturation, which is fundamental to a wide array of analytical and preparative techniques. A thorough understanding of its mechanism of action, kinetics, and the practical considerations for its use, as detailed in this guide, is essential for researchers and professionals in the field of drug discovery and development. By providing clear, actionable information and visual aids, this whitepaper aims to empower scientists to optimize their experimental workflows and achieve more reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

The Role of 2-Mercaptoethanol in the Modern Laboratory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of 2-Mercaptoethanol (B42355) (2-ME), a pivotal reagent in the modern laboratory. From its indispensable role in protein analysis to its critical function in maintaining cell viability, 2-ME is a powerful tool for researchers across various disciplines. This document provides a comprehensive overview of its core uses, detailed experimental protocols, and the fundamental biochemical pathways it influences.

Core Applications of 2-Mercaptoethanol

2-Mercaptoethanol (also known as β-mercaptoethanol or BME) is a potent reducing agent widely utilized for its ability to cleave disulfide bonds and scavenge free radicals.[1] Its principal applications in a laboratory setting fall into three major categories: protein biochemistry, cell culture, and nucleic acid extraction.

Protein Denaturation and Analysis

In protein biochemistry, 2-ME is essential for disrupting the complex three-dimensional structures of proteins.[2][3] By reducing disulfide bonds (-S-S-) that stabilize tertiary and quaternary protein structures, it facilitates the complete unfolding of polypeptide chains.[4][5] This process is a prerequisite for several analytical techniques, most notably Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), where proteins must be separated based on their molecular weight alone, independent of their native shape or charge.[6]

Antioxidant in Cell Culture

Many cell types, particularly primary cells, lymphocytes, and stem cells, are susceptible to damage from reactive oxygen species (ROS) that accumulate in culture media.[7] 2-ME is added to cell culture media to act as a biological antioxidant, scavenging these harmful radicals and creating a reduced environment that promotes cell survival, proliferation, and overall health.[7][8] It has been shown to be a critical supplement for the in vitro cultivation of lymphocytes, lymphoma cells, and even for the in vitro development of bovine embryos.[8]

Inhibition of Ribonucleases (RNases) during RNA Extraction

The isolation of high-quality, intact RNA is often challenging due to the ubiquitous presence of highly stable RNase enzymes. These enzymes are rich in disulfide bonds, which makes them resistant to denaturation.[9] 2-ME is a key component of many RNA extraction lysis buffers because it effectively and irreversibly denatures RNases by reducing these disulfide bonds, thereby protecting the RNA from degradation during the isolation procedure.[9][10]

Quantitative Data Presentation

The optimal concentration of 2-Mercaptoethanol varies significantly depending on the application. The following tables summarize its key physical and chemical properties and provide typical working concentrations for its most common uses.

Table 1: Physical and Chemical Properties of 2-Mercaptoethanol

| Property | Value |

| Chemical Formula | C₂H₆OS |

| Molar Mass | 78.13 g·mol⁻¹[4] |

| Density | 1.114 g/cm³[4] |

| Boiling Point | 157 °C[4] |

| pKa | 9.643[4] |

| Purity (Typical) | ≥99% |

| Concentration (Pure Liquid) | ~14.3 M |

Table 2: Typical Working Concentrations of 2-Mercaptoethanol

| Application | Typical Final Concentration | Notes |

| SDS-PAGE Sample Buffer | 1% - 5% (v/v) | Added to 2x or 6x loading buffers just before use. 5% is optimal for complete reduction.[1][11] |

| Cell Culture Media | 25 µM - 100 µM | 50-55 µM is a common concentration for murine immune cells.[12][13] Must be added fresh as it is unstable in solution.[7] |

| RNA Extraction Lysis Buffer | 0.1 M (~0.7% v/v) to 1% (v/v) | Added to lysis buffers like TRIzol (10 µL/mL) or Solution D to inactivate RNases.[14][15][16] |

| Enzyme Assays | Varies (often low mM range) | Included to maintain protein activity by preventing oxidation of sulfhydryl groups.[4] |

Experimental Protocols

The following sections provide detailed methodologies for the key laboratory applications of 2-Mercaptoethanol.

Protocol 1: Protein Sample Preparation for SDS-PAGE

This protocol describes the reduction and denaturation of protein samples for separation by SDS-PAGE.

Materials:

-

Protein sample (e.g., cell lysate, purified protein)

-

2x Laemmli Sample Buffer (4% SDS, 20% glycerol, 0.125 M Tris-HCl pH 6.8, 0.004% bromophenol blue)[3]

-

2-Mercaptoethanol (2-ME)

-

Microcentrifuge tubes

-

Heating block or boiling water bath

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Prepare Reducing Sample Buffer: Immediately before use, add 2-ME to the 2x Laemmli Sample Buffer to a final concentration of 10% (v/v). For example, add 50 µL of 2-ME to 450 µL of 2x Laemmli buffer. This creates a 2x reducing sample buffer with a final 2-ME concentration of 5% when mixed with the sample.[3][17]

-

Mix Sample and Buffer: In a microcentrifuge tube, combine your protein sample with an equal volume of the prepared 2x reducing sample buffer. For example, mix 20 µL of protein sample with 20 µL of buffer.

-

Denature: Vortex the tube briefly to mix the contents.[11]

-

Heat: Place the sealed tube in a heating block or boiling water bath at 95-100°C for 5-10 minutes to complete the denaturation and reduction process.[11]

-

Centrifuge: After heating, centrifuge the tube at high speed (e.g., >10,000 x g) for 30-60 seconds to pellet any insoluble debris.[11]

-

Load Gel: The supernatant is now ready. Carefully load the desired volume into the wells of an SDS-PAGE gel.

Protocol 2: Supplementing Cell Culture Medium

This protocol details the preparation of complete cell culture medium supplemented with 2-ME to act as an antioxidant.

Materials:

-

Basal cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS), and other required supplements (e.g., antibiotics)

-

2-Mercaptoethanol (2-ME), pure liquid (14.3 M) or a cell culture grade stock solution (e.g., 55 mM)

-

Sterile conical tubes and pipettes

-

Sterile cell culture flasks or plates

Procedure:

-

Prepare a Stock Solution (if using pure 2-ME): Working in a chemical fume hood, prepare a sterile stock solution. A common stock concentration is 55 mM. To do this, add 38.5 µL of pure 2-ME (14.3 M) to 10 mL of sterile DPBS or cell culture medium. Filter-sterilize this stock solution. Note: Commercially available, pre-sterilized 55 mM solutions are recommended for convenience and safety.

-

Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your complete medium. The most common final concentration is 55 µM.

-

Using a 55 mM stock solution to make 500 mL of complete medium with a final concentration of 55 µM (a 1:1000 dilution): Add 500 µL of the 55 mM stock solution to 500 mL of complete medium.

-

-

Supplement Medium: Aseptically add the calculated volume of the 2-ME stock solution to your bottle of complete cell culture medium (containing basal medium, FBS, and other supplements).

-

Mix and Store: Gently swirl the bottle to ensure thorough mixing. Store the supplemented medium at 4°C.

-

Usage: Use the 2-ME-supplemented medium for your cell culture experiments. Because 2-ME is not stable in solution for long periods, for sensitive long-term cultures, it is best practice to prepare freshly supplemented medium regularly.[7]

Protocol 3: Total RNA Extraction using a Guanidinium Thiocyanate-Phenol Lysis Reagent

This protocol describes the isolation of total RNA from cells or tissues, incorporating 2-ME to inhibit RNases. This method is based on the principle used in reagents like TRIzol.

Materials:

-

Cell or tissue sample

-

Guanidinium thiocyanate-phenol lysis reagent (e.g., TRIzol)

-

2-Mercaptoethanol (2-ME)

-

75% Ethanol (B145695) (in RNase-free water)

-

RNase-free water

-

RNase-free microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Prepare Lysis Reagent: In a chemical fume hood, add 2-ME to the lysis reagent immediately before use. A typical concentration is 10 µL of 2-ME per 1 mL of lysis reagent.[16]

-

Homogenization: Add 1 mL of the prepared lysis reagent per 50-100 mg of tissue or per 5-10 x 10⁶ cells. Homogenize the sample using a mechanical homogenizer or by passing the lysate several times through a pipette.

-

Phase Separation: Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes. Add 0.2 mL of chloroform per 1 mL of lysis reagent used. Cap the tube securely and shake vigorously by hand for 15 seconds.

-

Centrifuge: Incubate at room temperature for 3 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

-

Isolate RNA: Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Be careful not to disturb the interphase or the lower organic layer.

-

Precipitate RNA: Add 0.5 mL of isopropanol per 1 mL of lysis reagent initially used. Mix by inverting the tube and incubate at room temperature for 10 minutes.

-

Pellet RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

-

Wash RNA: Carefully discard the supernatant. Wash the RNA pellet by adding at least 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Dry and Resuspend: Discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) illustrate the key processes involving 2-Mercaptoethanol.

Antioxidant Mechanism of 2-Mercaptoethanol

Caption: Antioxidant action of 2-ME, scavenging ROS and preventing cellular damage.

Experimental Workflow: Protein Reduction for SDS-PAGE

Caption: Workflow for preparing protein samples for SDS-PAGE using 2-ME.

Logical Relationship: RNase Inactivation during RNA Extraction

Caption: Role of 2-ME in inactivating RNases to protect RNA during extraction.

References

- 1. researchgate.net [researchgate.net]

- 2. Reduction and Alkylation of Proteins in 2D Gel Electrophoresis: Before or after Isoelectric Focusing? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]

- 5. Laemmli buffer: Preparation (1x,2x & 4x) and principle - Sharebiology [sharebiology.com]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. [Use of 2-mercaptoethanol in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Why do I have to add beta-mercaptoethanol (beta-ME) to lysis Buffer RLT of the RNeasy Kits? [qiagen.com]

- 10. EP1151132A2 - Methods and reagents for inactivating ribonucleases - Google Patents [patents.google.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. addgene.org [addgene.org]

- 16. Fine-tuning RNA extraction protocols for polysaccharide-rich freshwater red algae (Rhodophyta) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Mercaptomethanol as a Biological Antioxidant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercaptomethanol, chemically known as 2-mercaptoethanol (B42355) (2-ME), is a potent reducing agent widely utilized in biomedical research to mitigate oxidative stress in in vitro systems. While its toxicity precludes its use as a direct therapeutic antioxidant in humans, its efficacy in preserving cellular integrity and function in laboratory settings is invaluable. This technical guide provides an in-depth analysis of the antioxidant properties of 2-mercaptoethanol, detailing its mechanisms of action, experimental protocols for its application, and its influence on key cellular signaling pathways involved in the oxidative stress response.

Introduction: The Role of 2-Mercaptoethanol as an In Vitro Antioxidant

2-Mercaptoethanol is a chemical compound containing both a thiol (-SH) and a hydroxyl (-OH) group, which confers its potent reducing capabilities and solubility in aqueous solutions.[1] In biological research, it is primarily employed to prevent the oxidation of sulfhydryl groups in proteins and other molecules, thereby maintaining their proper conformation and function.[2][3] It is a common supplement in cell culture media, where it helps to create a reduced environment, protecting cells from the damaging effects of reactive oxygen species (ROS).[4][5] It is crucial to distinguish 2-mercaptoethanol's role as a research tool from that of endogenous or therapeutic antioxidants, as it is toxic and not suitable for in vivo applications.[4][6]

Mechanisms of Antioxidant Action

The antioxidant activity of 2-mercaptoethanol stems from the ability of its thiol group to donate a hydrogen atom, thereby neutralizing free radicals.[1] This action is particularly effective in scavenging hydroxyl radicals.[7] The primary mechanisms through which 2-mercaptoethanol exerts its antioxidant effects include:

-

Direct Radical Scavenging: The thiol group of 2-mercaptoethanol can directly react with and neutralize a variety of reactive oxygen species (ROS), preventing them from damaging cellular components.

-

Reduction of Disulfide Bonds: Oxidative stress can lead to the formation of disulfide bonds within and between proteins, altering their structure and function. 2-mercaptoethanol efficiently reduces these disulfide bonds, restoring protein function.[2][8]

-

Maintaining Intracellular Glutathione (B108866) Levels: 2-mercaptoethanol can enhance the uptake of cystine, a precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[9] This indirectly boosts the cell's own antioxidant capacity.

Quantitative Data on Antioxidant and Cytoprotective Effects

The following tables summarize the quantitative data on the efficacy of 2-mercaptoethanol in various antioxidant and cytoprotective assays.

Table 1: In Vitro Antioxidant Capacity of 2-Mercaptoethanol

| Assay | Metric | Result | Reference Compound | Reference Value |

| Redox Potential (pH 7) | Volts (V) | -0.26 | Dithiothreitol (DTT) | -0.33 V |

Table 2: Cytoprotective Effects of 2-Mercaptoethanol on Lymphocytes Under Oxidative Stress

| Cell Type | Stressor | 2-ME Concentration | Endpoint Measured | Observation |

| Murine Lymphocytes | Culture Conditions | Optimal concentrations in the low µM range | Enhanced survival and growth | 2-ME enhances cystine uptake and maintains intracellular glutathione levels.[9] |

| Human Peripheral Blood Mononuclear Cells (PBMC) | Normobaric Hyperoxia | 5 µM | G0 to G1 cell cycle transition | 2-ME protected cells from the blockade of cell cycle progression induced by oxidative injury.[10] |

| Murine Splenic Lymphocytes | Mixed Lymphocyte Culture | 50 µM | Cytolytic T lymphocyte (CTL) activity | 20- to 50-fold increase in CTL activity.[11] |

| IL-2 Dependent Lymphocyte Cell Line | IL-2 withdrawal | Not specified | Cell Proliferation | 2-ME acts as a potentiating factor for IL-2-dependent proliferation.[12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antioxidant and cytoprotective effects of 2-mercaptoethanol.

Assessment of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the measurement of intracellular ROS levels in adherent cells treated with an oxidizing agent, with and without the protective effect of 2-mercaptoethanol.

Materials:

-

Adherent cells (e.g., Human lymphocytes)

-

24-well cell culture plate

-

Dulbecco's Modified Eagle Medium (DMEM)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Oxidizing agent (e.g., Hydrogen peroxide, H₂O₂)

-

2-Mercaptoethanol (2-ME)

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Seeding: Seed 2 x 10⁵ cells per well in a 24-well plate and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of DCFH-DA in DMSO.

-

Prepare a working solution of 2-mercaptoethanol at the desired concentration in DMEM.

-

Prepare a working solution of the oxidizing agent (e.g., 100 µM H₂O₂) in DMEM.

-

-

Pre-treatment with 2-Mercaptoethanol:

-

Remove the culture medium from the wells designated for 2-ME treatment.

-

Add the 2-ME working solution and incubate for a predetermined time (e.g., 1-2 hours).

-

-

DCFH-DA Staining:

-

Remove the medium from all wells and wash the cells once with DMEM.

-

Add 500 µL of a freshly prepared DCFH-DA working solution (e.g., 10 µM in DMEM) to each well and incubate at 37°C for 30 minutes in the dark.[3]

-

-

Induction of Oxidative Stress:

-

Remove the DCFH-DA solution and wash the cells once with DMEM and twice with PBS.

-

Add the oxidizing agent working solution to the appropriate wells (including those pre-treated with 2-ME) and incubate for the desired time (e.g., 30 minutes to 4 hours).[8] For control wells, add fresh DMEM.

-

-

Measurement of Fluorescence:

-

Microscope: Add 500 µL of PBS to each well and capture fluorescent images using the GFP channel.

-

Microplate Reader: Lyse the cells and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Western Blot Analysis of Nrf2 Activation

This protocol outlines the steps to determine the effect of 2-mercaptoethanol on the nuclear translocation of Nrf2, a key transcription factor in the antioxidant response, in cells under oxidative stress.

Materials:

-

Cultured cells

-

Oxidizing agent (e.g., H₂O₂)

-

2-Mercaptoethanol (2-ME)

-

Cell lysis buffer

-

Nuclear and cytoplasmic extraction reagents

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the oxidizing agent with or without pre-incubation with 2-mercaptoethanol for the desired time. Include an untreated control.

-

Fractionation of Nuclear and Cytoplasmic Extracts: Following treatment, harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins according to the manufacturer's protocol of the extraction kit.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and then transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

-

Analysis:

-

Image the blot and perform densitometric analysis to quantify the levels of Nrf2 in the nuclear and cytoplasmic fractions.

-

Normalize the nuclear Nrf2 levels to a nuclear loading control (e.g., Lamin B1) and cytoplasmic Nrf2 levels to a cytoplasmic loading control (e.g., β-actin).

-

Signaling Pathways and Visualization

2-mercaptoethanol, by mitigating oxidative stress, can influence several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

General Oxidative Stress Signaling Cascade

Experimental Workflow for Assessing Cytoprotective Effects

The Nrf2-Keap1 Antioxidant Response Pathway

Conclusion

2-Mercaptoethanol serves as a powerful and indispensable tool for researchers studying the effects of oxidative stress in cellular and molecular biology. Its ability to act as a potent reducing agent and protect cells from oxidative damage in vitro allows for the investigation of cellular processes in a more controlled and physiologically relevant redox environment. While its toxicity limits its clinical applications, a thorough understanding of its mechanisms and proper application in experimental design, as outlined in this guide, is essential for obtaining reliable and reproducible data in the fields of cell biology, drug discovery, and antioxidant research. Further research is warranted to fully elucidate its precise interactions with specific signaling cascades and to identify less toxic analogs with potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Involvement and relative importance of at least two distinct mechanisms in the effects of 2-mercaptoethanol on murine lymphocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Over-expression of Nrf2 diminishes ethanol-induced oxidative stress and apoptosis in neural crest cells by inducing an antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Augmentation of proliferation and in vitro production of cytotoxic cells by 2-ME in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms by which oxidative injury inhibits the proliferative response of human lymphocytes to PHA. Effect of the thiol compound 2-mercaptoethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of NRF2 by Nitrosative Agents and H2O2 Involves KEAP1 Disulfide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Review: 2-Mercaptoethanol alteration of in vitro immune functions of species other than murine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased cytolytic T lymphocyte activity induced by 2-mercaptoethanol in mixed leukocyte cultures: kinetics and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p38 MAPK links oxidative stress to autophagy-related gene expression in cachectic muscle wasting - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Half-Life of Mercaptomethanol at Various pH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation kinetics of 2-mercaptoethanol (B42355) (commonly referred to as mercaptomethanol in biological contexts) at different pH levels. Understanding the stability of this crucial reducing agent is paramount for its effective use in pharmaceutical formulations, protein chemistry, and cell culture applications. This document outlines the factors influencing its stability, provides quantitative data on its half-life, details experimental protocols for stability assessment, and illustrates the degradation pathway.

Introduction to this compound and its Stability

2-Mercaptoethanol (2-ME) is a potent reducing agent widely used to cleave disulfide bonds in proteins and to prevent oxidative damage to cells in culture. Its efficacy is, however, intrinsically linked to its chemical stability, which is significantly influenced by the pH of the solution. The primary degradation pathway for 2-mercaptoethanol is oxidation, particularly in the presence of oxygen, which leads to the formation of a disulfide dimer. This process is accelerated at alkaline pH and in the presence of trace metal ions.

Quantitative Stability Data: Half-Life at Different pH

The stability of 2-mercaptoethanol is markedly pH-dependent. At acidic to neutral pH, it exhibits greater stability. As the pH becomes more alkaline, the rate of oxidation increases significantly, leading to a shorter half-life. The following table summarizes the reported half-life of 2-mercaptoethanol at different pH values.

| pH | Half-Life | Reference |

| 6.5 | > 100 hours | [1] |

| 8.5 | 4 hours | [1] |

Note: The stability of 2-mercaptoethanol solutions can be enhanced by the addition of chelating agents like EDTA, which sequester metal ions that can catalyze oxidation.[2][3] Solutions are noted to be progressively less stable at pH > 5.[2][3]

Degradation Pathway and Mechanism

The degradation of 2-mercaptoethanol primarily occurs through an oxidation reaction, resulting in the formation of 2,2'-dithiodiethanol. This reaction is base-catalyzed, with the deprotonated thiolate anion (RS⁻) being the more reactive nucleophile that attacks another thiol molecule.

At alkaline pH, the equilibrium shifts towards the formation of the more reactive thiolate anion, thus accelerating the rate of disulfide formation. The reaction is understood to proceed via a nucleophilic attack of a thiolate anion on a neutral thiol molecule, followed by oxidation.

Experimental Protocols for Stability Assessment

Determining the stability and half-life of 2-mercaptoethanol at various pH values can be achieved through a systematic experimental approach. The following outlines a detailed methodology.

Materials and Reagents

-

2-Mercaptoethanol (high purity)

-

Buffer salts for preparing a range of pH buffers (e.g., phosphate, borate, citrate)

-

EDTA (ethylenediaminetetraacetic acid)

-

Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB)

-

Tris buffer (for Ellman's assay)

-

Deionized water (high purity)

-

Spectrophotometer

Experimental Workflow for Stability Study

The following diagram illustrates the workflow for conducting a stability study of 2-mercaptoethanol.

Detailed Procedure

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, and 9.0). It is recommended to include 1 mM EDTA in each buffer to chelate any trace metal ions.

-

Sample Preparation: Prepare a stock solution of 2-mercaptoethanol in deionized water. For the stability study, dilute the stock solution to a final concentration (e.g., 1 mM) in each of the prepared pH buffers.

-

Incubation: Incubate the samples at a constant, controlled temperature (e.g., 25°C or 37°C).

-

Time-Point Analysis: At regular time intervals (e.g., t=0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample for analysis.

-

Quantification of 2-Mercaptoethanol using Ellman's Assay:

-

Prepare a fresh solution of Ellman's Reagent (DTNB) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[4]

-

To a cuvette, add the reaction buffer and the DTNB solution.

-

Add a small, precise volume of the 2-mercaptoethanol sample to the cuvette, mix, and incubate at room temperature for a short period (e.g., 5-15 minutes).[4][5]

-

Measure the absorbance of the solution at 412 nm using a spectrophotometer. The absorbance is directly proportional to the concentration of free thiol groups.

-

A standard curve using known concentrations of a stable thiol, such as cysteine, should be prepared to accurately determine the concentration of 2-mercaptoethanol in the samples.

-

Data Analysis and Half-Life Calculation

The degradation of 2-mercaptoethanol can often be modeled using first-order kinetics.

-

Calculate Concentration: Determine the concentration of 2-mercaptoethanol at each time point from the absorbance values using the standard curve.

-

Plot Data: Plot the natural logarithm of the 2-mercaptoethanol concentration (ln[2-ME]) against time.

-

Determine the Rate Constant (k): If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line is the degradation rate constant (k).

-

Calculate the Half-Life (t½): The half-life can be calculated using the following equation:

t½ = 0.693 / k

Conclusion

The stability of 2-mercaptoethanol is a critical parameter that is highly dependent on the pH of the solution. It exhibits significantly greater stability in acidic to neutral conditions, with its half-life decreasing dramatically in alkaline environments due to the increased rate of oxidation of the thiolate anion. For applications requiring the long-term efficacy of 2-mercaptoethanol, it is imperative to maintain the pH below 7 and to consider the inclusion of a chelating agent to minimize metal-catalyzed oxidation. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to accurately assess the stability of 2-mercaptoethanol in their specific formulations and experimental conditions.

References

The Pivotal Role of the Hydroxyl Group in 2-Mercaptoethanol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptoethanol (B42355) (also known as β-mercaptoethanol or BME) is a bifunctional organic compound featuring both a thiol (-SH) and a hydroxyl (-OH) group.[1] While its potent reducing capabilities are primarily attributed to the thiol group, the hydroxyl group plays a critical, albeit more subtle, role in defining the molecule's physical properties and, consequently, its utility across a vast range of scientific and industrial applications. This technical guide elucidates the specific contributions of the hydroxyl group to the overall function of 2-mercaptoethanol, providing researchers, scientists, and drug development professionals with a deeper understanding of this versatile reagent.

Core Chemical and Physical Properties Influenced by the Hydroxyl Group

The presence of the hydroxyl group alongside the thiol group imparts a unique set of properties to 2-mercaptoethanol, distinguishing it from other thiol-containing compounds.

Enhanced Aqueous Solubility

A primary role of the hydroxyl group is to confer water solubility.[2][3][4][5][6][7] The polar hydroxyl group can participate in hydrogen bonding with water molecules, making 2-mercaptoethanol miscible with water and other polar solvents.[4][8] This property is of paramount importance in biochemical and cell culture applications where aqueous buffer systems are the standard.

Reduced Volatility and Odor

Compared to other thiols, 2-mercaptoethanol has a lower vapor pressure.[2][3][5][6][7] This reduced volatility, a direct consequence of the intermolecular hydrogen bonding facilitated by the hydroxyl group, makes its characteristic unpleasant odor less pervasive and objectionable.[2][3][5][6][7]

Intramolecular Interactions and Conformation

The proximity of the hydroxyl and thiol groups allows for the formation of intramolecular hydrogen bonds.[9] Infrared spectroscopy studies have shown the presence of both free OH and SH groups, as well as those involved in intramolecular OH...S and SH...O hydrogen bonds, indicating a conformational multiplicity of the molecule.[9]

Key Applications Underpinned by the Hydroxyl Group's Influence

The physical properties endowed by the hydroxyl group are instrumental in the widespread application of 2-mercaptoethanol.

Biochemical and Molecular Biology Applications

2-Mercaptoethanol is extensively used as a reducing agent to break disulfide bonds in proteins and denature ribonucleases during RNA extraction.[2][3] Its high water solubility, due to the hydroxyl group, is critical for its use in common laboratory techniques such as SDS-PAGE and other protein analysis methods that are performed in aqueous environments.[1][4]

Cell Culture

In cell culture media, 2-mercaptoethanol acts as an antioxidant, protecting cells from damage caused by reactive oxygen species.[1] Its solubility in aqueous media is again a key factor for its effective dispersion and interaction with cellular components. It has been shown to be essential for the in vitro production of T cell growth factor (Interleukin 2).[10]

Organic Synthesis

2-Mercaptoethanol serves as a versatile intermediate in organic synthesis. For instance, it reacts with aldehydes and ketones to form oxathiolanes, which can be used as protecting groups.[3][7] This reactivity involves both the thiol and the hydroxyl groups. Furthermore, it is a key component in the synthesis of various pharmaceuticals, pesticides, and other agrochemicals.[11]

Quantitative Data Summary

The following table summarizes the key quantitative data for 2-mercaptoethanol.

| Property | Value |

| Molecular Formula | C₂H₆OS |

| Molar Mass | 78.13 g/mol |

| Density | 1.114 g/cm³ |

| Melting Point | -100 °C (-148 °F; 173 K) |

| Boiling Point | 157 °C (314 °F; 430 K) |

| pKa | 9.643 |

| log P | -0.23 |

| Vapor Pressure | 0.76 hPa (at 20 °C) |

Data sourced from multiple references.[2]

Experimental Protocols and Methodologies

While specific experimental protocols vary widely depending on the application, the following outlines the general methodology for a common biochemical procedure where the properties conferred by the hydroxyl group are essential.

Protocol: Reduction of Protein Disulfide Bonds for SDS-PAGE

-

Sample Buffer Preparation : A standard 2x Laemmli sample buffer is prepared containing SDS, glycerol, bromophenol blue, and a Tris-HCl buffer. 2-Mercaptoethanol is added to this aqueous buffer to a final concentration of 5% (v/v). Its miscibility in the aqueous buffer is due to the hydroxyl group.

-

Protein Sample Preparation : The protein sample of interest is mixed with an equal volume of the 2x Laemmli sample buffer containing 2-mercaptoethanol.

-

Denaturation : The mixture is heated at 95-100°C for 5-10 minutes. The heat and the presence of SDS denature the protein, while 2-mercaptoethanol reduces the disulfide bonds, leading to the complete unfolding of the polypeptide chains.

-

Electrophoresis : The denatured and reduced protein sample is then loaded onto a polyacrylamide gel for separation by size.

The success of this protocol relies on the ability of 2-mercaptoethanol to function effectively in an aqueous environment, a property directly linked to its hydroxyl group.

Visualizations

Chemical Structure and Functional Groups

Caption: Chemical structure of 2-mercaptoethanol highlighting its functional groups.

Intermolecular Hydrogen Bonding with Water

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]

- 3. 2-MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Mercaptoethanol [chemeurope.com]

- 6. ataman-chemicals.com [ataman-chemicals.com]

- 7. MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]

- 8. Hydroxyl group | Definition, Structure, & Facts | Britannica [britannica.com]

- 9. Intramolecular hydrogen bonds and conformations of mercaptoethanol molecules | Semantic Scholar [semanticscholar.org]

- 10. Requirement of 2-mercaptoethanol for in vitro growth factor production by T cells and vulnerability of the response to age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

A Technical Guide to 2-Mercaptoethanol for the Prevention of Protein Oxidation

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein oxidation is a critical challenge in research, diagnostics, and the development of therapeutic biologics, often leading to loss of function, aggregation, and reduced stability. 2-Mercaptoethanol (B42355) (HSCH₂CH₂OH), also known as β-mercaptoethanol (BME), is a potent and widely utilized reducing agent that effectively mitigates protein oxidation through a dual mechanism. Primarily, it cleaves and reverses disulfide bond formation between cysteine residues, a common oxidative modification.[1][2][3][4] Additionally, it functions as a biological antioxidant by scavenging damaging reactive oxygen species (ROS).[1][5][6] This guide provides an in-depth technical overview of 2-mercaptoethanol's mechanisms, quantitative parameters, and detailed protocols for its application in protein protection, analysis, and cell culture.

Core Mechanisms of Action

2-Mercaptoethanol protects proteins from oxidative damage through two primary chemical pathways. Its utility stems from the reactivity of its thiol (-SH) group.

Reduction of Disulfide Bonds

The principal mechanism involves the reduction of disulfide bonds (S-S) that form between cysteine residues within or between polypeptide chains.[2][3][7] This is a reversible thiol-disulfide exchange reaction that restores the free sulfhydryl (-SH) groups, thereby breaking down protein aggregates and unfolding proteins to their primary structures.[8][9][10] This action is crucial for disrupting the tertiary and quaternary structures of proteins for analytical techniques or for restoring the function of enzymes whose active sites may be blocked by incorrect disulfide pairing.[5][9][11]

The chemical equilibrium is as follows: RS–SR (oxidized protein) + 2 HOCH₂CH₂SH ⇌ 2 RSH (reduced protein) + HOCH₂CH₂S–SCH₂CH₂OH[9]

Scavenging of Reactive Oxygen Species (ROS)

2-Mercaptoethanol also acts as a potent antioxidant, capable of neutralizing harmful ROS such as hydroxyl radicals.[5][6] In environments like cell culture media, which are exposed to atmospheric oxygen, the accumulation of ROS can create toxic conditions leading to cellular damage and protein oxidation.[12][13] The inclusion of 2-mercaptoethanol helps maintain a reduced environment, protecting cells and labile protein components from oxidative stress.[12]

Quantitative Data and Comparative Analysis

The selection of a reducing agent depends on specific experimental conditions such as pH, temperature, and the required reducing strength. 2-Mercaptoethanol offers a balance of potency and stability, making it a versatile choice.

Table 1: Physicochemical Properties of 2-Mercaptoethanol

| Property | Value | Reference(s) |

| Molar Mass | 78.13 g/mol | [5][9] |

| Redox Potential (at pH 7) | -0.26 V | [5][9] |

| Half-life (at pH 6.5) | >100 hours | [5][9] |

| Half-life (at pH 8.5) | 4 hours | [5][9] |

Table 2: Comparison of Common Reducing Agents

| Feature | 2-Mercaptoethanol (2-ME) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Redox Potential | -0.26 V | -0.33 V | N/A (thiol-free mechanism) |

| Stability | More stable than DTT | Less stable, especially at pH > 7 | Highly stable in air and over a wide pH range |

| Potency | Potent | More potent than 2-ME | Strong reducing agent |

| Odor | Strong, unpleasant | Faint, unpleasant | Odorless |

| Cell Permeability | Permeable | Permeable | Permeable |

| Common Use | General purpose, SDS-PAGE, cell culture | Protein purification, enzyme assays | Mass spectrometry, labeling (no thiols to interfere) |

| Reference(s) | [5][9][14] | [5][9][14][15] | [5][9][16][17] |

Table 3: Typical Working Concentrations for Key Applications

| Application | Typical Concentration | Rationale | Reference(s) |

| SDS-PAGE Sample Buffer | 5% (v/v) (~700 mM) | Ensures complete denaturation and cleavage of all disulfide bonds. | [3][5][18] |

| Protein Purification | 5 - 10 mM | Maintains protein in a reduced state, preventing aggregation. | [16] |

| Enzyme Assays | 0.01 M (10 mM) | Protects enzyme thiol groups from oxidation to maintain activity. | [5][18] |

| Mammalian Cell Culture | 25 - 100 µM (50 µM is common) | Scavenges ROS to reduce oxidative stress and toxicity. | [12][19] |

| RNA Isolation | Used to denature RNases | Irreversibly denatures stable RNase enzymes to protect RNA integrity. | [9][11] |

Experimental Protocols and Workflows

Proper implementation of 2-mercaptoethanol is critical for achieving reproducible and reliable results. The following sections detail standardized protocols for its most common applications.

Protocol for Protein Denaturation in SDS-PAGE Sample Preparation

This procedure ensures that proteins are fully denatured and reduced, allowing for accurate separation based on molecular weight.

-

Prepare Sample Buffer: To a standard 2x Laemmli sample buffer, add 2-mercaptoethanol to a final concentration of 5% (v/v). For example, add 50 µL of 2-ME to 950 µL of sample buffer. This should be done in a fume hood.

-

Mix with Protein: Combine your protein sample with an equal volume of the 2x sample buffer containing 2-ME.

-

Denature: Heat the mixture at 95-100°C for 5-10 minutes.[20] This step, combined with the presence of SDS and 2-ME, fully unfolds the protein.[10]

-

Cool and Load: After heating, briefly centrifuge the sample to collect condensation and cool to room temperature before loading onto an SDS-PAGE gel.[21]

Protocol for Maintaining Protein Integrity During Purification

To prevent oxidation and aggregation during multi-step purification procedures, 2-mercaptoethanol can be included in all buffers.

-

Buffer Preparation: Prepare lysis, wash, and elution buffers (e.g., Tris-HCl, HEPES) as required for your chromatography method.

-

Add Reducing Agent: Just before use, add 2-mercaptoethanol to each buffer to a final concentration of 5-10 mM.[16] Due to its instability at alkaline pH, it is best to add it fresh.[5]

-

Perform Purification: Carry out all purification steps (e.g., ion exchange, size exclusion) at 4°C to further slow oxidation and degradation.

-

Important Consideration: Avoid using 2-mercaptoethanol with Immobilized Metal Affinity Chromatography (IMAC), as it can reduce the metal ions (e.g., Ni²⁺, Co²⁺) and strip them from the column, inhibiting protein binding.[16] TCEP is a recommended alternative for IMAC.

Protocol for Supplementing Cell Culture Media

The addition of 2-mercaptoethanol is essential for the successful culture of many sensitive cell types, particularly primary immune cells.

-

Prepare a Stock Solution: A commercial 55 mM stock solution in DPBS is often used. If starting from pure 2-ME (14.3 M), a 1:100 dilution in sterile DPBS or media can be prepared as a high-concentration stock.

-

Supplement Media: Under sterile conditions, add the stock solution to your complete cell culture medium to achieve a final concentration of 50 µM. For a 500 mL bottle of media, you would add approximately 4.5 µL of a 55 mM stock.

-

Storage and Use: 2-Mercaptoethanol is not stable in solution long-term, and most protocols recommend daily supplementation for optimal effect, especially for sensitive primary cultures.[5]

Case Study: Modulation of Inflammatory Signaling

Beyond its general protective role, 2-mercaptoethanol can directly impact biological pathways. A study in diet-induced obese mice demonstrated that long-term supplementation with low-dose 2-ME reduced systemic inflammation.[22] Mechanistically, this was associated with a decrease in the activated (phosphorylated) forms of the NFκB subunits p65 and p50 in abdominal fat tissue.[22] This suggests that by reducing oxidative stress, 2-ME can downregulate the pro-inflammatory NFκB signaling cascade, leading to lower expression of inflammatory markers like C-reactive protein (CRP).[22]

Limitations and Safety Considerations

While highly effective, the use of 2-mercaptoethanol requires awareness of its limitations and hazards.

-

Toxicity and Odor: 2-ME is toxic and has a strong, unpleasant odor. It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE).[1][3][5]

-

Instability: It is readily oxidized in air, especially at alkaline pH.[5] Solutions should be prepared fresh, and for critical applications like cell culture, daily supplementation may be necessary.[5][11]

-

Indiscriminate Reduction: 2-ME will reduce all accessible disulfide bonds. This can be detrimental if the native disulfide bridges are essential for the protein's structural integrity and biological function, as is the case for many therapeutic antibodies and hormones.[23]

-

Assay Interference: As noted, it can interfere with IMAC and may affect other assays involving metal ions or specific colorimetric reagents.

Conclusion

2-Mercaptoethanol is an indispensable tool for researchers and developers working with proteins. Its well-characterized ability to reduce disulfide bonds and scavenge reactive oxygen species provides robust protection against oxidative damage. By understanding its chemical properties, applying appropriate concentrations, and following established protocols, professionals can effectively maintain protein integrity, ensure experimental accuracy, and enhance the stability of biological materials. Careful consideration of its limitations and adherence to safety protocols are paramount for its successful and safe implementation.

References

- 1. 2-Mercaptoethanol | Reducing Agent for Protein Research [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-ME (2-MERCAPTOETHANOL) - Ataman Kimya [atamanchemicals.com]

- 6. brainly.in [brainly.in]

- 7. tiarisbiosciences.com [tiarisbiosciences.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]

- 10. homework.study.com [homework.study.com]

- 11. biocompare.com [biocompare.com]

- 12. researchgate.net [researchgate.net]

- 13. Reducing agent - 2-Mercaptoethanol Clinisciences [clinisciences.com]

- 14. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]

- 15. letstalkacademy.com [letstalkacademy.com]

- 16. researchgate.net [researchgate.net]

- 17. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - CA [thermofisher.com]

- 18. mpbio.com [mpbio.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Effects of thiol antioxidant β-mercaptoethanol on diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. taylorandfrancis.com [taylorandfrancis.com]

mercaptomethanol safety precautions and handling

An In-depth Technical Guide to the Safe Handling of 2-Mercaptoethanol (B42355) for Research and Development Professionals

Introduction

2-Mercaptoethanol (also known as β-mercaptoethanol, BME, or 2-ME) is a potent reducing agent widely utilized in biomedical research and drug development. Its primary function is to cleave disulfide bonds in proteins, making it indispensable for applications such as protein denaturation in electrophoresis, enzyme activity maintenance, and cell culture.[1] The compound's hydroxyl group enhances its water solubility and lowers its volatility compared to other thiols.[1] However, its utility is matched by its significant toxicity and overpowering, unpleasant odor, which can be detected at extremely low concentrations.[2][3][4]

This guide provides a comprehensive overview of the safety precautions and handling procedures necessary for the safe use of 2-mercaptoethanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who handle this chemical. Adherence to these guidelines is critical to mitigate risks of exposure, ensure personnel safety, and maintain environmental compliance.

Hazard Identification and Classification

2-Mercaptoethanol is classified as a particularly hazardous substance due to its high acute toxicity via multiple exposure routes.[2] It is fatal if it comes into contact with the skin and toxic if swallowed or inhaled.[5][6] It is also corrosive, capable of causing severe skin burns and serious eye damage.[2][5] The substance is a combustible liquid and is very toxic to aquatic life with long-lasting effects.[3][5]

GHS Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H317: May cause an allergic skin reaction.[5]

-

H361: Suspected of damaging fertility or the unborn child.

-

H373: May cause damage to organs (Liver, Heart) through prolonged or repeated exposure.[5][6]

-

H410: Very toxic to aquatic life with long lasting effects.[5]

Its pervasive, stench-like odor, often mistaken for a natural gas leak, necessitates immediate cleanup of even minor spills to prevent disruption and alarm.[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-mercaptoethanol is provided below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Chemical Formula | C₂H₆OS | [1][5] |

| Molar Mass | 78.13 g/mol | [1][5] |

| Appearance | Light yellow liquid | [6] |

| Odor | Stench, disagreeable, distinctive | [1][6] |

| Density | 1.114 g/cm³ | [1] |

| Melting Point | -100 °C / -148 °F | [1][6] |

| Boiling Point | 157 - 158 °C / 314.6 - 316.4 °F | [1][6] |

| Flash Point | 68 - 73 °C / 154 - 163.4 °F | [1][6][8] |

| Autoignition Temperature | 295 °C / 563 °F | [6][8] |

| Vapor Pressure | 0.76 hPa at 20 °C | [1] |

| Solubility | Soluble in water | [6] |

| pKa | 9.643 | [1] |

Toxicological Information

2-Mercaptoethanol is acutely toxic through oral, dermal, and inhalation routes. The primary targets for repeated exposure are the liver and heart.[6]

| Metric | Value | Species | Reference |

| LD₅₀ (Oral) | 300 mg/kg | Rat (male) | [9] |

| OSHA PEL (8-hr TWA) | 0.2 ppm | N/A | [2][3] |

A case of suicide by oral intake of 2-mercaptoethanol has been reported, confirming its lethality in humans.[10] High concentrations of the parent compound and its metabolite, 2-mercaptoacetate, were found in the victim's urine and gastric content.[10]

Summary of Cited Experimental Protocols

OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

While full, detailed experimental protocols are not publicly available in safety documents, a summary of a study conducted according to OECD TG 422 provides insight into its toxicological profile.[9]

-

Objective: To assess the effects of repeated oral administration of 2-mercaptoethanol on rats, including a screening for reproductive and developmental toxicity.

-

Methodology:

-

Animal Model: Rats were used for the study.

-

Administration: 2-Mercaptoethanol was administered daily by gavage at doses of 15, 50, or 75 mg/kg for a period of 7 weeks.

-

Parameters Monitored: Key observations included clinical signs of toxicity (e.g., salivation), body weight changes, and serum chemistry (cholesterol, triglycerides).

-

Necropsy and Histopathology: At the end of the study, animals were euthanized, and organs, particularly the liver, were examined for gross pathological changes and microscopic abnormalities (histopathology).

-

-

Results Summary: No toxic effects were observed at the 15 mg/kg/day dose.[9] At doses of 50 mg/kg/day and higher, male rats exhibited effects including salivation, reduced body weight gain, liver damage (vacuolated hepatocytes, paleness, accentuated lobular patterns), and decreased cholesterol and triglyceride levels.[9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling 2-mercaptoethanol.

Engineering Controls

-

Chemical Fume Hood: All work with 2-mercaptoethanol must be conducted in a properly functioning chemical fume hood.[2][3][4] The fume hood must be certified with a face velocity between 80 and 125 feet per minute.[3] Use outside of a fume hood or other approved ventilation system is not recommended.[2]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be immediately accessible in the work area.[8][11]

Personal Protective Equipment (PPE)

-

Hand Protection: Chemical-resistant gloves are required. Double-gloving with nitrile gloves is highly recommended.[2][3][4][11] If gloves become contaminated, they must be changed immediately and disposed of as hazardous waste due to the pervasive odor.[2][3] Always inspect gloves for pinholes or tears before use.[2]

-

Eye and Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required.[2][3][5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4][11]

-

Skin and Body Protection: A flame-resistant, buttoned lab coat that extends to the wrists is mandatory.[2] Full-length pants and closed-toe shoes must be worn to ensure no skin is exposed between the shoe and ankle.[2][3] For tasks with a higher splash risk, a chemically-resistant apron and disposable sleeves are required.[2][11]

-

Respiratory Protection: Respiratory protection should not be necessary if all work is conducted within a certified chemical fume hood.[2][3] If work outside a hood is unavoidable, a respiratory protection analysis must be performed by Environmental Health & Safety personnel.[2]

Handling and Storage Procedures

Safe Handling

-

Work with the smallest practical quantities for the experiment.[3][4][12]

-

Avoid all contact with skin, eyes, and clothing.[2][3] Do not breathe vapors or mists.[2][3]

-

Wash hands thoroughly after removing PPE, before breaks, and at the end of the workday.[2][3][5]

-

Keep containers tightly closed when not in use.[2][3][4][12]

-

Use a secondary sealed container (overpack) to help contain the strong odor.[2][3]

-

Eliminate all ignition sources, such as open flames and hot surfaces, as the material is combustible.[4][12]

Caption: Workflow for Safely Handling 2-Mercaptoethanol.

Storage

-

Store in a tightly closed container, kept upright to prevent leakage.[2][3][4]

-

Store in a cool, dry, and well-ventilated area.[2][6][8] A vented chemical cabinet is recommended.[2][3]

-

Store away from incompatible materials, which include:

Spill and Emergency Procedures

Spill Response

The response to a spill depends on its size and location. The strong odor can cause alarm, so it is critical to inform others in the area of the chemical identity of the spill.[3]

-

Minor Spill (inside a chemical fume hood):

-

Alert others in the immediate area.[4]

-

Wearing appropriate PPE (including double nitrile, butyl, or laminate gloves), cover the spill with an inert absorbent material like vermiculite (B1170534) or dry sand.[4][11] Do not use combustible materials like sawdust.[4]

-

Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8][11]

-

Clean the spill area with soap and water.[11]

-

-

Major Spill (or any spill outside a fume hood):

-

Evacuate the area immediately. [3] Alert all personnel to leave the lab.

-

If there is a fire risk, pull the nearest fire alarm.[3]

-

Close the laboratory door to contain vapors.[3]

-

Call emergency services (911) and the institution's Environmental Health & Safety department. [3]

-

Do not attempt to clean up a large spill or any spill outside of a fume hood.

-

First Aid Measures

Immediate first aid is crucial following any exposure.[2]

-

Inhalation: Move the person to fresh air immediately.[5][7] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[5][13]

-

Skin Contact: This is a fatal route of exposure. Immediately use the nearest safety shower for at least 15 minutes while removing all contaminated clothing.[2][13] Seek immediate medical attention.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7][13] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a poison center or doctor immediately.[7][13]

Caption: Emergency Response Flowchart for 2-Mercaptoethanol.

Waste Disposal

All 2-mercaptoethanol waste is considered hazardous and must be disposed of accordingly. Sink disposal is strictly prohibited.[2]

-

Liquid Waste: Collect all liquid waste containing 2-mercaptoethanol in a designated, closed, and properly labeled hazardous waste container.[2][3] If possible, do not mix this waste with other organic waste streams to aid in disposal and odor management.[2][3]

-

Solid Waste: All contaminated debris, including gloves, paper towels, pipette tips, and absorbent materials, must be collected as hazardous waste.[2][3][12] This is critical due to the strong odor that will emanate from these items.[2][3] Double-bagging solid waste is recommended.[11]

-

Storage: Store waste containers in a designated area, such as a flammable cabinet, away from incompatible chemicals.[2][3]

-

Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety department.[3]

References

- 1. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]

- 2. ehs.washington.edu [ehs.washington.edu]

- 3. purdue.edu [purdue.edu]

- 4. umdearborn.edu [umdearborn.edu]

- 5. edvotek.com [edvotek.com]

- 6. fishersci.com [fishersci.com]

- 7. aaudxp-cms.aau.dk [aaudxp-cms.aau.dk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Hazardous substance assessment - 2-Mercaptoethanol - Canada.ca [canada.ca]

- 10. Mercaptoethanol poisoning: report of a fatal case and analytical determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. safety.duke.edu [safety.duke.edu]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Solubility of Mercaptomethanol in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of mercaptomethanol, a crucial bifunctional molecule in various scientific and industrial applications. Understanding its solubility profile is essential for its effective use in research, development, and manufacturing processes.

Core Concepts: Molecular Structure and Solubility

This compound (also known as 2-mercaptoethanol (B42355) or β-mercaptoethanol) possesses a unique molecular structure containing both a hydroxyl (-OH) group and a thiol (-SH) group.[1] This bifunctionality governs its solubility characteristics. The hydroxyl group is highly polar and capable of forming strong hydrogen bonds, contributing to its miscibility with polar solvents like water.[1][2] The thiol group is less polar than the hydroxyl group but still contributes to the molecule's overall polarity.[1] This dual nature allows for a broad range of solubilities in both aqueous and organic media.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in water and various organic solvents.

Table 1: Solubility of this compound in Water

| Solvent | Chemical Formula | Temperature (°C) | Solubility |

| Water | H₂O | 20 | 1000 g/L[3] |

| Water | H₂O | Ambient | Miscible[4] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Chemical Formula | Classification | Solubility |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[4][5][6] |

| Methanol | CH₃OH | Polar Protic | Readily Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible[4][6] |

| Benzene | C₆H₆ | Nonpolar | Miscible[4][5][6] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Miscible |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the literature, a general methodology for determining the miscibility and solubility of a liquid like this compound can be outlined as follows.

Method 1: Visual Determination of Miscibility

This is a straightforward method for qualitatively assessing miscibility.

Objective: To determine if this compound is miscible in a given solvent at various proportions.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, toluene)

-

Graduated cylinders or pipettes

-

Test tubes with stoppers

-

Vortex mixer

Procedure:

-

In a clean, dry test tube, add a specific volume of the solvent (e.g., 5 mL).

-

To the same test tube, add a specific volume of this compound (e.g., 5 mL for a 1:1 ratio).

-

Stopper the test tube and shake vigorously for 10-20 seconds.

-

Allow the mixture to stand and observe if two distinct layers form.

-

If the resulting liquid is clear and homogeneous, the two liquids are miscible at that proportion. If the mixture is cloudy or separates into layers, they are immiscible or partially miscible.[7][8]

-

Repeat the experiment with different volume ratios of this compound and the solvent to assess miscibility across a range of concentrations.

Method 2: Quantitative Determination of Solubility by Saturation and Analysis

This method is used to determine the exact concentration of this compound in a saturated solution.

Objective: To quantify the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest

-

A temperature-controlled shaker or water bath

-

Centrifuge

-

Analytical instrumentation for quantification, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or fluorescence after derivatization) or Gas Chromatography (GC).

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath and agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After equilibration, cease agitation and allow any undissolved this compound to settle.

-

Carefully extract a known volume of the supernatant (the clear, saturated solution).

-

Centrifuge the extracted sample to remove any suspended micro-droplets of undissolved this compound.

-

Dilute a precise volume of the supernatant with a suitable solvent.

-

Analyze the diluted sample using a calibrated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility of this compound in that solvent at that specific temperature.

Visualizations

Logical Relationship of this compound's Solubility

The following diagram illustrates the relationship between the molecular structure of this compound and its solubility in polar and nonpolar solvents.

Experimental Workflow for Solubility Determination

The diagram below outlines a typical experimental workflow for the quantitative determination of this compound solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]

- 3. 2-Mercaptoethanol,BME, 99.5% - FORU Chemtech [foruchem.com]

- 4. 2-MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]

- 5. 2-Mercaptoethanol | HSCH2CH2OH | CID 1567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mpbio.com [mpbio.com]

- 7. scribd.com [scribd.com]

- 8. Miscibility - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Utilizing β-Mercaptoethanol in SDS-PAGE Sample Buffer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. A critical step in sample preparation for denaturing SDS-PAGE is the complete linearization of proteins and the disruption of their higher-order structures. This is achieved through the use of detergents, heat, and reducing agents. β-mercaptoethanol (also known as 2-mercaptoethanol (B42355) or BME) is a widely used reducing agent in SDS-PAGE sample buffers. Its primary function is to cleave disulfide bonds, which are covalent linkages between cysteine residues that play a significant role in stabilizing the tertiary and quaternary structures of many proteins. By reducing these bonds, β-mercaptoethanol ensures that proteins are fully denatured and migrate through the polyacrylamide gel matrix solely based on their polypeptide chain length, allowing for accurate molecular weight determination.[1][2][3]

These application notes provide a comprehensive overview of the use of β-mercaptoethanol in SDS-PAGE, including detailed protocols, a comparison with other reducing agents, and an example of its application in studying cellular signaling pathways.

Mechanism of Action

β-mercaptoethanol is a potent reducing agent that readily donates a hydrogen atom to the sulfur atoms of a disulfide bond (-S-S-), breaking the bond and forming two separate sulfhydryl groups (-SH).[2] This process, known as reduction, disrupts the covalent cross-links within and between polypeptide chains. In conjunction with the anionic detergent SDS, which disrupts non-covalent interactions and imparts a uniform negative charge, and heat, which further denatures the protein, β-mercaptoethanol ensures the complete unfolding of the protein into a linear molecule.[1] This complete denaturation is crucial for the accurate separation of proteins by size during electrophoresis.

Caption: Reduction of a protein disulfide bond by β-mercaptoethanol.

Data Presentation: Comparison of Reducing Agents

While β-mercaptoethanol is a common choice, other reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are also frequently used. The choice of reducing agent can depend on the specific application, protein of interest, and downstream analysis.

| Feature | β-Mercaptoethanol (BME) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Reducing Strength | Good | Stronger than BME | Strong |

| Odor | Strong, unpleasant | Faint, unpleasant | Odorless |

| Stability in Solution | Less stable, evaporates | More stable than BME | Highly stable |

| Toxicity | Toxic | Less toxic than BME | Less toxic |

| Typical Working Concentration (in 1X Sample Buffer) | 2-5% (v/v) | 50-100 mM | 20-50 mM |

| pH Optimum | Broad | ~7.0-8.0 | Broad (effective at acidic pH) |

| Compatibility with Maleimide Chemistry | Interferes | Interferes | Compatible |

Experimental Protocols

Preparation of Laemmli Sample Buffer (2X and 4X) with β-Mercaptoethanol

Safety Precautions: β-Mercaptoethanol is toxic and has a strong, unpleasant odor. Always handle it in a chemical fume hood and wear appropriate personal protective equipment (gloves, lab coat, and eye protection).

2X Laemmli Sample Buffer (10 mL)

| Component | Final Concentration (1X) | Stock Solution | Volume for 10 mL of 2X |

| Tris-HCl, pH 6.8 | 62.5 mM | 1 M | 1.25 mL |

| SDS | 2% | 10% (w/v) | 4.0 mL |

| Glycerol | 10% | 100% | 2.0 mL |

| Bromophenol Blue | 0.01% | 1% (w/v) | 0.2 mL |

| β-Mercaptoethanol | 5% | 100% | 1.0 mL |

| Distilled Water | - | - | 1.55 mL |

Procedure:

-

In a 15 mL conical tube, combine the Tris-HCl, SDS, glycerol, and bromophenol blue stock solutions.

-

Add distilled water to bring the volume to 9.0 mL and mix well.

-

In a chemical fume hood, add 1.0 mL of β-mercaptoethanol.

-

Mix thoroughly and aliquot into smaller volumes for storage at -20°C.

4X Laemmli Sample Buffer (10 mL)

| Component | Final Concentration (1X) | Stock Solution | Volume for 10 mL of 4X |

| Tris-HCl, pH 6.8 | 62.5 mM | 1 M | 2.5 mL |

| SDS | 2% | 10% (w/v) | 8.0 mL |

| Glycerol | 10% | 100% | 4.0 mL |